

Spectroscopic Characterization of 3-Hydroxy-5-alkylisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-isoxazol-3-OL**

Cat. No.: **B183162**

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data for **5-Ethyl-isoxazol-3-ol** is not readily available in public databases. This guide will therefore utilize data for the closely related analogue, 3-Hydroxy-5-methylisoxazole, to provide an illustrative technical overview for researchers, scientists, and drug development professionals. The principles and methodologies described are broadly applicable to the spectroscopic analysis of 3-hydroxy-5-alkylisoxazoles.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, valued for their diverse pharmacological activities. A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships and ensuring the quality of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth look at the expected spectroscopic data for 3-hydroxy-5-alkylisoxazoles, using 3-Hydroxy-5-methylisoxazole as a prime example, and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxy-5-methylisoxazole. This data is compiled from typical values for isoxazole derivatives and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 3-Hydroxy-5-methylisoxazole

¹ H NMR (Proton)	¹³ C NMR (Carbon)		
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
~9.5 - 11.0 (broad s, 1H)	-OH (hydroxyl proton)	~170 - 175	C3 (carbon bearing - OH)
~5.8 - 6.2 (s, 1H)	H4 (isoxazole ring proton)	~160 - 165	C5 (carbon bearing alkyl group)
~2.2 - 2.5 (s, 3H)	-CH ₃ (methyl protons)	~95 - 105	C4 (isoxazole ring carbon)
~10 - 15	-CH ₃ (methyl carbon)		

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 3-Hydroxy-5-methylisoxazole

IR Spectroscopy	Mass Spectrometry (Electron Ionization - EI)		
Wavenumber (cm ⁻¹)	Assignment	m/z (mass-to-charge ratio)	Assignment
3400 - 3200 (broad)	O-H stretch (hydroxyl group)	99	[M] ⁺ (Molecular ion)
3100 - 3000	C-H stretch (aromatic/vinyl)	84	[M - CH ₃] ⁺
2950 - 2850	C-H stretch (aliphatic)	71	[M - CO] ⁺ or [M - N ₂] ⁺
~1650	C=N stretch (isoxazole ring)	56	[M - CH ₃ - CO] ⁺ or [M - CH ₃ - N ₂] ⁺
~1580	C=C stretch (isoxazole ring)	43	[CH ₃ CO] ⁺
~1450	C-H bend (methyl)		
~1200	C-O stretch (hydroxyl)		
~1100	N-O stretch (isoxazole ring)		

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[\[1\]](#)

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
 - Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

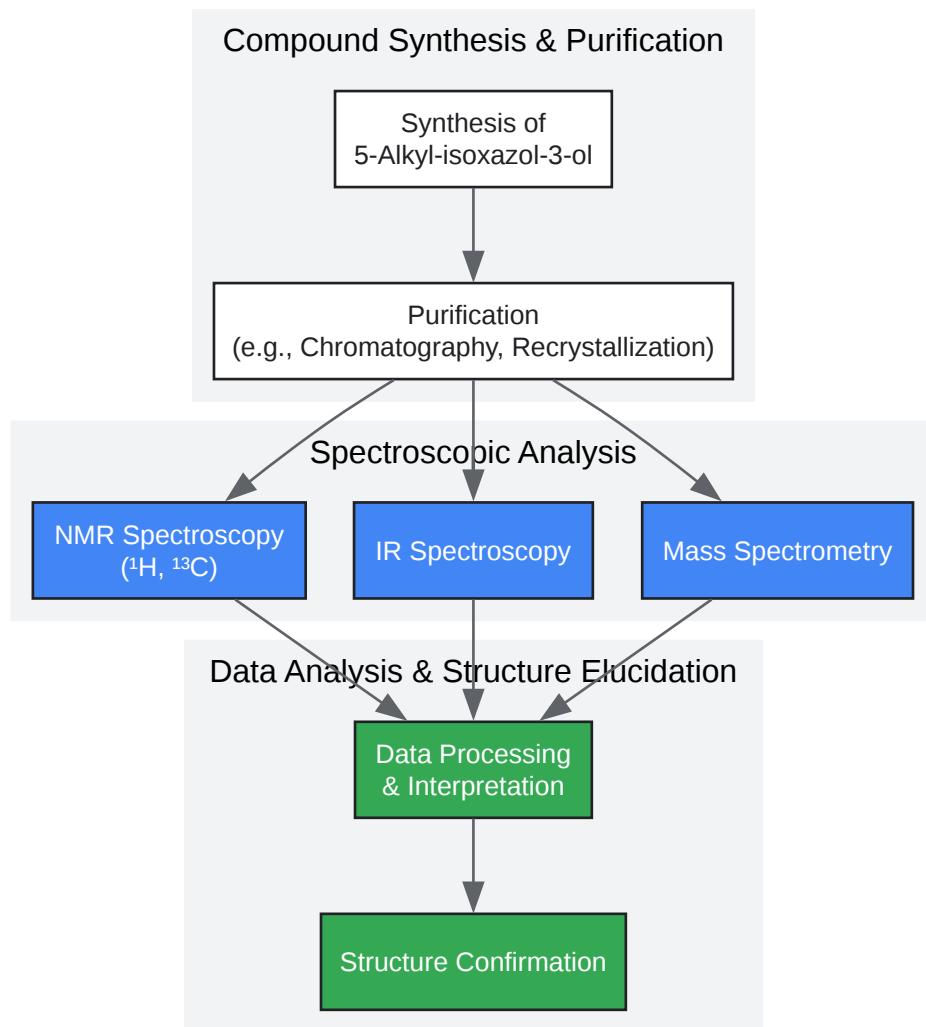
Methodology:

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:

- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed.
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or ESI.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel isoxazole derivative.

Workflow for Spectroscopic Characterization of Isoxazole Derivatives

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Hydroxy-5-alkylisoxazoles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183162#spectroscopic-data-nmr-ir-ms-of-5-ethyl-isoxazol-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com